molecular formula C16H17Cl3N2O B412516 2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide

2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide

Cat. No.: B412516
M. Wt: 359.7g/mol
InChI Key: PBNHHNSWAGXQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide is a complex organic compound with a unique structure that includes a naphthylamino group and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloro-1-(1-naphthylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)propanamide
  • 2-methyl-N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)propanamide

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide is unique due to its specific structural features, such as the presence of a naphthylamino group and a trichloromethyl group

Properties

Molecular Formula

C16H17Cl3N2O

Molecular Weight

359.7g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide

InChI

InChI=1S/C16H17Cl3N2O/c1-10(2)14(22)21-15(16(17,18)19)20-13-9-5-7-11-6-3-4-8-12(11)13/h3-10,15,20H,1-2H3,(H,21,22)

InChI Key

PBNHHNSWAGXQDK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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